REACTION_CXSMILES
|
[CH2:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)[CH:2]=[CH2:3].[Cl:9][SiH:10]([Cl:12])[Cl:11]>[Pt].C1(C)C=CC=CC=1>[Cl:9][Si:10]([Cl:12])([Cl:11])[CH2:3][CH2:2][CH2:1][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1SC=CC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
13 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser and a dropping funnel
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 2 h
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Then, the mixture was distilled at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](CCCC=1SC=CC1)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |